molecular formula C16H24 B12619338 1-Methyl-4-(non-4-en-5-yl)benzene CAS No. 917569-07-4

1-Methyl-4-(non-4-en-5-yl)benzene

Cat. No.: B12619338
CAS No.: 917569-07-4
M. Wt: 216.36 g/mol
InChI Key: YRRYRVMSPQFOCM-UHFFFAOYSA-N
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Description

It is a derivative of benzene, featuring a methyl group and a non-4-en-5-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-4-en-5-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound often involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(non-4-en-5-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

1-Methyl-4-(non-4-en-5-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-4-(non-4-en-5-yl)benzene exerts its effects involves electrophilic aromatic substitution. In this process, the compound’s benzene ring interacts with electrophiles, leading to the formation of a positively charged intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved in these reactions are primarily related to the compound’s aromatic nature and its ability to stabilize positive charges through resonance.

Comparison with Similar Compounds

1-Methyl-4-(non-4-en-5-yl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

917569-07-4

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-methyl-4-non-4-en-5-ylbenzene

InChI

InChI=1S/C16H24/c1-4-6-8-15(9-7-5-2)16-12-10-14(3)11-13-16/h8,10-13H,4-7,9H2,1-3H3

InChI Key

YRRYRVMSPQFOCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)C1=CC=C(C=C1)C

Origin of Product

United States

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